![molecular formula C8H11F3O2 B14240872 (1S,5R)-5-Methyl-1-(trifluoromethyl)-6,8-dioxabicyclo[3.2.1]octane CAS No. 248957-71-3](/img/structure/B14240872.png)
(1S,5R)-5-Methyl-1-(trifluoromethyl)-6,8-dioxabicyclo[3.2.1]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,5R)-5-Methyl-1-(trifluoromethyl)-6,8-dioxabicyclo[321]octane is a bicyclic compound with a unique structure that includes a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-5-Methyl-1-(trifluoromethyl)-6,8-dioxabicyclo[3.2.1]octane can be achieved through intramolecular [3 + 2] nitrone cycloaddition reactions. This method involves the reaction of vinylogous carbonates with N-substituted hydroxylamine hydrochlorides under catalyst-free conditions . The reaction is highly regio- and diastereoselective, leading to the formation of complex bicyclic isoxazolidines in high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the synthetic routes mentioned above. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,5R)-5-Methyl-1-(trifluoromethyl)-6,8-dioxabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: The trifluoromethyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The specific conditions would depend on the desired transformation and the stability of the compound under those conditions.
Major Products Formed
The major products formed from these reactions would vary based on the type of reaction and the reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups in place of the trifluoromethyl group.
Applications De Recherche Scientifique
(1S,5R)-5-Methyl-1-(trifluoromethyl)-6,8-dioxabicyclo[32
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug discovery and development.
Medicine: The compound’s potential biological activity could lead to its use in the development of new therapeutic agents.
Industry: It may find applications in the development of new materials or as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of (1S,5R)-5-Methyl-1-(trifluoromethyl)-6,8-dioxabicyclo[3.2.1]octane would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require further research to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,5R)-8-Methyl-1-phenyl-8-azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but includes a phenyl group instead of a trifluoromethyl group.
2-Azabicyclo[3.2.1]octane: Another bicyclic compound with significant potential in drug discovery.
Uniqueness
The presence of the trifluoromethyl group in (1S,5R)-5-Methyl-1-(trifluoromethyl)-6,8-dioxabicyclo[3.2.1]octane makes it unique compared to other similar compounds. This group can impart distinct chemical and biological properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications.
Propriétés
Numéro CAS |
248957-71-3 |
|---|---|
Formule moléculaire |
C8H11F3O2 |
Poids moléculaire |
196.17 g/mol |
Nom IUPAC |
(1S,5R)-5-methyl-1-(trifluoromethyl)-6,8-dioxabicyclo[3.2.1]octane |
InChI |
InChI=1S/C8H11F3O2/c1-6-3-2-4-7(13-6,5-12-6)8(9,10)11/h2-5H2,1H3/t6-,7+/m1/s1 |
Clé InChI |
CYBZGFGFRVMYRU-RQJHMYQMSA-N |
SMILES isomérique |
C[C@]12CCC[C@](O1)(CO2)C(F)(F)F |
SMILES canonique |
CC12CCCC(O1)(CO2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrole-2,5-dione, 1-[(1S)-1-cyclohexylethyl]-](/img/structure/B14240791.png)

![Borane, dichloro[(trichlorosilyl)methyl]-](/img/structure/B14240802.png)
![1-[4-(3-Chlorophenyl)-5-(2-propanamidopyridin-4-yl)-1,3-thiazol-2-yl]ethyl benzoate](/img/structure/B14240810.png)
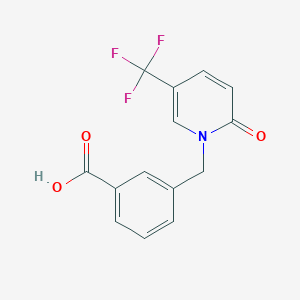
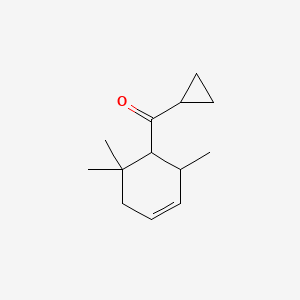
![N,N-Bis(2,3-dimethylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B14240842.png)
![(2S)-1-[2-[2-[(5-cyanopyridin-2-yl)amino]ethylamino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B14240844.png)
![Quinoxaline, 2-[(trimethylsilyl)ethynyl]-](/img/structure/B14240846.png)
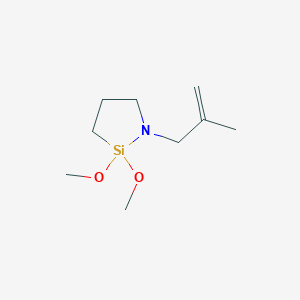
![Ethyl 3-[(2-bromoacetyl)amino]benzoate](/img/structure/B14240867.png)
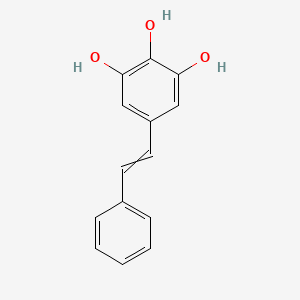
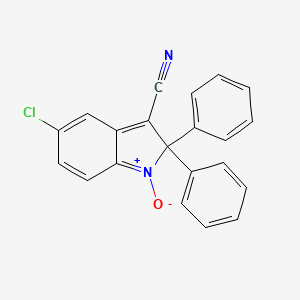
![Trimethyl[2-methylidene-4,4-bis(phenylsulfanyl)butyl]silane](/img/structure/B14240881.png)
